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Compound of Interest

Compound Name: lodonium

Cat. No.: B1229267

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature of iodonium
salts according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.
It also includes a summary of their stability and solubility, alongside detailed experimental
protocols for their synthesis.

IUPAC Nomenclature of lodonium Salts

The systematic naming of iodonium salts follows the principles of substitutive nomenclature
established by IUPAC. The core of the nomenclature lies in recognizing the cationic nature of
the iodonium center and the application of specific rules for hypervalent iodine compounds.

The A (Lambda) Convention

lodonium salts are classified as hypervalent iodine compounds, specifically as A3-iodanes.[1]
The A notation indicates a neutral atom of an element in a non-standard valence state 'n'.[1]
For iodonium salts, the iodine atom is trivalent, hence the A3 designation.

The lodonium Cation

According to IUPAC, cations with the general formula Rz1* are named as derivatives of the
parent iodonium ion, HzI*.[1] The names of the substituent groups (R) are prefixed to
"iodonium”.
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General Structure of an lodonium Salt:
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Figure 1. General structure of an iodonium salt.

Step-by-Step Naming Convention

The following steps outline the systematic process for naming iodonium salts:

« |dentify the Substituents: Determine the names of the two organic groups (R* and R?)
attached to the iodine atom.

o Alphabetize the Substituents: Arrange the substituent names in alphabetical order.
o Construct the Cation Name: Prefix the alphabetized substituent names to "iodonium".

« Name the Anion: Identify and name the counter-ion (X7).

e Combine Cation and Anion Names: The full name of the salt is the name of the cation
followed by the name of the anion, separated by a space.

Logical Flow for Naming lodonium Salts:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1229267?utm_src=pdf-body
https://www.benchchem.com/product/b1229267?utm_src=pdf-body-img
https://www.benchchem.com/product/b1229267?utm_src=pdf-body
https://www.benchchem.com/product/b1229267?utm_src=pdf-body
https://www.benchchem.com/product/b1229267?utm_src=pdf-body
https://www.benchchem.com/product/b1229267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2. [IUPAC naming workflow for iodonium salts.

Examples of IUPAC Nomenclature

For symmetrical salts where both aryl groups are identical, the prefix "di-" is used.
e Structure: (CeHs)2l* ClI-

o |[UPAC Name: Diphenyliodonium chloride

When the aryl groups are different, they are listed alphabetically.[2]

e Structure: (4-CHsCeH4)(CeHs)I* OTf~ (where OTTf is trifluoromethanesulfonate)
o |[UPAC Name: (4-Methylphenyl)(phenylDiodonium trifluoromethanesulfonate

For cyclic iodonium salts, the ring system is named as the parent, and the position of the
iodine atom is indicated by a locant. The name is based on the cationic heterocyclic parent. For
example, the dibenzo[b,d]iodolium cation.

e Structure: A dibenzo[b,d]iodolium cation with a trifluoromethanesulfonate counter-ion.

o |[UPAC Name: Dibenzolb,d]Jiodolium trifluoromethanesulfonate[3]

Quantitative Data on lodonium Salts

The properties of iodonium salts, such as their stability and solubility, are significantly
influenced by the nature of the counter-ion and the substituents on the aryl rings.

Thermal Stability

The thermal stability of iodonium salts is a critical factor for their storage and handling. The
decomposition temperature is largely dependent on the counter-ion.
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] Counter-ion . . Decomposition
Cation . Melting Point (°C)
(Anion) Onset (°C)
Diphenyliodonium Triflate (OTf™) 180-181 >181
] ] ] Hexafluorophosphate
Diphenyliodonium 140-144 >144
(PFe)
) ] ] Tetrafluoroborate
Diphenyliodonium 134-136 >136
(BF47)
Diphenyliodonium Tosylate (OTs™) 158-160 >160
Diphenyliodonium Chloride (CI7) 230-232 >232
Diphenyliodonium Bromide (Br~) 208-210 >210
Diphenyliodonium lodide (I7) 175-177 (dec.) 175-177
Bis(4- )
Triflate (OTf~) 162-164 >164

fluorophenyl)iodonium

Table compiled from data in[4].

Solubility

The solubility of iodonium salts in organic solvents is highly dependent on the counter-ion.
Salts with non-coordinating anions like triflate and hexafluorophosphate tend to be more
soluble in common organic solvents than those with halide anions.
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lodonium Salt Solvent Solubility ( g/100 mL)
Diphenyliodonium chloride Water Soluble
Diphenyliodonium chloride Ethanol Slightly soluble
Diphenyliodonium chloride Diethyl ether Insoluble
Diphenyliodonium triflate Dichloromethane Soluble
Diphenyliodonium triflate Acetonitrile Soluble

Diphenyliodonium

Dichloromethane Soluble
hexafluorophosphate
Diphenyliodonium o

Acetonitrile Soluble
hexafluorophosphate
Diphenyliodonium iodide Most organic solvents Sparingly soluble

This table represents a qualitative summary of solubility information. Quantitative data for a
wide range of salts is not readily available in a standardized format.

Experimental Protocols

The synthesis of diaryliodonium salts typically involves the oxidation of an iodoarene followed
by reaction with an arene or an organometallic reagent.

General One-Pot Synthesis of Symmetrical
Diaryliodonium Triflates

This protocol describes a general one-pot synthesis of symmetrical diaryliodonium triflates
from elemental iodine.

Reaction Workflow:

w D.sso\x‘ecwzgimene +‘ Cool t0 0 °C H Add m-CPBA ]—»[Add TIOH dropwwse]—»[ Stirat0°Ctort ]—»[Aquecus wwmp]—»[ Isolate Produclm
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Figure 3. Workflow for one-pot synthesis of symmetrical diaryliodonium triflates.
Materials:

e lodine (I2)

e Arene (e.g., benzene, toluene)

e meta-Chloroperbenzoic acid (m-CPBA)

o Trifluoromethanesulfonic acid (TfOH)

e Dichloromethane (CH2Cl2)

o Diethyl ether (Et20)

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

e In a round-bottom flask, dissolve iodine (1.0 equiv) and the arene (2.2 equiv) in
dichloromethane.

e Cool the mixture to 0 °C in an ice bath.

e Add m-CPBA (2.2 equiv) portion-wise to the stirred solution.

e Slowly add trifluoromethanesulfonic acid (2.0 equiv) dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
e Quench the reaction by adding saturated aqueous NaHCO:s.

o Separate the organic layer, and wash it sequentially with saturated agueous NaHCOs and
brine.
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

o Precipitate the product by adding diethyl ether.

o Collect the solid product by filtration and dry under vacuum.

Synthesis of an Unsymmetrical Diaryliodonium Salt: (4-
Methylphenyl)(phenyl)iodonium
Trifluoromethanesulfonate

This protocol details the synthesis of an unsymmetrical diaryliodonium salt.[5]

Materials:

4-lodotoluene

Benzene

meta-Chloroperbenzoic acid (m-CPBA)

Trifluoromethanesulfonic acid (TfOH)

Dichloromethane (CH2Clz2)

Diethyl ether (Et20)

Procedure:

Dissolve 4-iodotoluene (1.0 equiv) and m-CPBA (1.1 equiv) in dichloromethane.

Cool the solution to 0 °C and add trifluoromethanesulfonic acid (2.0 equiv) dropwise.

Stir the mixture at 0 °C for 30 minutes to allow for pre-oxidation.

Add benzene (1.5 equiv) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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» Concentrate the reaction mixture under reduced pressure.
» Add diethyl ether to the residue to precipitate the product.

o Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Electrochemical Synthesis of a Cyclic Diaryliodonium
Salt: Dibenzo[b,d]iodolium Trifluoromethanesulfonate

This method provides an electrochemical approach for the synthesis of a cyclic diaryliodonium
salt.[3]

Experimental Setup:

Power Supply Undivided Electrolysis Cell

Anode (e.g., Platinum) Cathode (e.g., Platinum)

Electrolyte Solution:
2-lodobiphenyl, MeCN, HFIP, TfOH

Click to download full resolution via product page
Figure 4. Electrochemical synthesis setup.
Materials:
e 2-lodobiphenyl
e Acetonitrile (MeCN)

e 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
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o Trifluoromethanesulfonic acid (TfOH)

¢ Platinum electrodes

Procedure:

o Set up an undivided electrolysis cell with two platinum electrodes.

» Prepare the electrolyte solution by dissolving 2-iodobiphenyl in a mixture of acetonitrile and
hexafluoro-2-propanol containing trifluoromethanesulfonic acid.

e Apply a constant current to the cell.

e Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or
high-performance liquid chromatography (HPLC).

e Upon completion, work up the reaction mixture to isolate the dibenzo[b,d]iodolium
trifluoromethanesulfonate product.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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